molecular formula C14H11Cl2NO3 B2549599 Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-19-1

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2549599
CAS No.: 338754-19-1
M. Wt: 312.15
InChI Key: WSYZSMPSGNBVGB-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C14H11Cl2NO3 and its molecular weight is 312.15. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

The compound synthesized by Schwan, Gray, and Wright (1979) displayed significant antifungal activity against a range of pathogenic yeast species and was effective against some dermatophytic fungi and Aspergillus niger (Schwan et al., 1979).

Pharmaceutical Synthesis

Zhu, Lan, and Kwon (2003) demonstrated the use of related compounds in pharmaceutical synthesis, specifically in the annulation process to produce tetrahydropyridines (Zhu et al., 2003).

Enantioselective Reductions

Talma et al. (1985) explored the potential of similar compounds for enantioselective reductions in chemical syntheses (Talma et al., 1985).

Polymerization Processes

Pratap and Heller (1992) used 1-Methyl-2-pyrrolidinone, a compound related to the one , in polymerization, achieving specific polymer structures (Pratap & Heller, 1992).

Coordination Chemistry

Ghosh, Savitha, and Bharadwaj (2004) studied the reaction of pyridine tricarboxylic acid with Zn(II) salts, demonstrating the compound's utility in forming coordination polymers and metallomacrocycles (Ghosh et al., 2004).

Chemical Synthesis

Dudová, Částek, Macháček, and Šimůnek (2002) used a similar compound in the synthesis of methyl-o-nitrophenylsulfides, indicating its utility in producing specific chemical structures (Dudová et al., 2002).

Reactivity Studies

Bossaerts, Dommisse, and Alderweireldt (1984) investigated the reactivity of methyl substituted 1,4-dihydronicotinamides, showing the influence of methyl substitution on chemical reactivity (Bossaerts et al., 1984).

Properties

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZSMPSGNBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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